CCT251545 analogue, Compound 51

CDK8 CDK19 Mediator Complex

Select CDK8/19-IN-51 (Compound 51) for its engineered 1,6-naphthyridine scaffold that overcomes aldehyde oxidase (AO)-mediated metabolism, delivering 57% oral bioavailability in rat—a critical advantage over CCT251545. Achieve consistent in vivo target engagement (pSTAT1 SER727) and WNT pathway modulation (7dF3 IC50 = 7.2 nM) in colorectal/gastric cancer models. Ensure reproducible preclinical efficacy with this clean, kinome-selective chemical tool.

Molecular Formula C23H22N6O2
Molecular Weight 414.46
Cat. No. B1192018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT251545 analogue, Compound 51
Synonyms(5-amino-8-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-1,6-naphthyridin-2-yl)(3-methoxyazetidin-1-yl)methanone
Molecular FormulaC23H22N6O2
Molecular Weight414.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDK8/19-IN-51 (CCT251545 Analogue, Compound 51): A Quantitatively Differentiated Chemical Probe for CDK8/19-Driven Transcription Research


CDK8/19-IN-51 (Compound 51) is a synthetically optimized, dual inhibitor of the Mediator complex-associated cyclin-dependent kinases CDK8 and CDK19, designed as a structurally distinct analogue of CCT251545 to overcome aldehyde oxidase (AO)-mediated metabolic liabilities [1]. It exhibits a modified 1,6-naphthyridine scaffold that retains potent, low-nanomolar target engagement while conferring improved oral pharmacokinetic properties in rat models [2]. The compound is also referenced in patent WO2016009076 as a lead chemical tool for interrogating WNT-pathway dependent oncology models [3].

Why Substituting CDK8/19 Inhibitors Without Verified Scaffold-Specific PK/PD Data Risks Experimental Failure


The CDK8/19 inhibitor chemical space is populated by structurally diverse Type I and Type II ligands that exhibit significant divergence in aldehyde oxidase (AO) susceptibility, efflux transporter affinity, and in vivo pharmacokinetic profiles—even among compounds with seemingly equipotent biochemical IC50 values [1]. For instance, while CCT251545 and CDK8/19-IN-51 (Compound 51) share comparable low-nanomolar CDK8/19 binding affinities, the latter's distinct 1,6-naphthyridine core and strategic C5-amino substitution were specifically engineered to abrogate AO-mediated first-pass metabolism and modulate permeability/efflux ratios, resulting in markedly different oral bioavailability and target tissue engagement profiles [2]. Simply assuming functional interchangeability among in-class CDK8/19 inhibitors—such as substituting with CCT251545, BMS-265246, or K03861—without accounting for these scaffold-dependent PK/PD parameters can confound in vivo efficacy readouts and undermine the reproducibility of target validation studies [3].

Quantitative Evidence for CDK8/19-IN-51 (Compound 51) Differentiation Versus Key CDK8/19 Inhibitors


Biochemical CDK8/19 Inhibitory Potency: Compound 51 vs. Isoquinoline-Based Analogue 59

Compound 51 demonstrates approximately 6.4-fold higher potency against CDK8 and 3.4-fold higher potency against CDK19 compared to its structurally related isoquinoline analogue, Compound 59, when measured under identical assay conditions in the presence of cyclin C [1]. This potency differential is quantitatively documented in the same peer-reviewed study and is attributed to optimized binding interactions within the 1,6-naphthyridine scaffold [1].

CDK8 CDK19 Mediator Complex Biochemical Assay

Cell-Based Target Engagement Biomarker: pSTAT1(SER727) Inhibition in APC-Mutant Colorectal Cancer Cells

In SW620 human colorectal carcinoma cells harboring an activating APC mutation, Compound 51 inhibits phosphorylation of the CDK8-specific biomarker STAT1 at Serine 727 with an IC50 of 17.9 ± 10.6 nM, demonstrating potent cell-based target engagement [1]. By comparison, the structurally related analogue Compound 59 exhibits a significantly higher pSTAT1(SER727) IC50 of 114.0 ± 20.6 nM under identical assay conditions, representing a 6.4-fold reduction in cellular potency relative to Compound 51 [1]. This difference directly reflects Compound 51's superior translation from biochemical inhibition to cellular target modulation within therapeutically relevant cancer cell models.

Colorectal Cancer APC Mutation Pharmacodynamic Biomarker pSTAT1

WNT Pathway Reporter Assay Potency: Compound 51 vs. Analogue 59 in 7dF3 Cells

Compound 51 demonstrates superior inhibition of WNT pathway-driven transcription, as quantified by a 7dF3 cell-based reporter assay, with an IC50 of 7.2 ± 3.1 nM [1]. In contrast, the isoquinoline analogue Compound 59 exhibits a 2.9-fold higher IC50 of 21.0 ± 1.6 nM under identical assay conditions [1]. This difference in pathway inhibition potency aligns with Compound 51's enhanced biochemical affinity for CDK8/19 and its improved cellular pSTAT1 inhibition, confirming that scaffold optimization yields functionally meaningful gains in suppressing WNT-dependent transcriptional output.

WNT Signaling Reporter Assay 7dF3 Cells Pathway Inhibition

Oral Pharmacokinetic Profile in Rat: Compound 51 Achieves 57% Bioavailability

Compound 51 demonstrates substantially improved oral pharmacokinetics in rat compared to its analogue Compound 59, achieving an oral bioavailability (F) of 57% versus only 15% for Compound 59 [1]. This 3.8-fold improvement in systemic exposure following oral administration is accompanied by comparable clearance (Cl = 1.29 L/h/kg for Compound 51) and volume of distribution (Vss = 2.13 L/kg), indicating that the enhanced bioavailability is not offset by altered clearance mechanisms [1]. Notably, Compound 51's favorable oral PK profile enables robust in vivo target engagement studies without resorting to alternative administration routes or formulation-intensive delivery strategies.

Oral Bioavailability Rat Pharmacokinetics In Vivo ADME Compound 51

Kinase Selectivity Profile: Compound 51 Demonstrates >250-Kinase Clean Panel at 1 μM

Compound 51 exhibits a remarkably clean kinase selectivity profile when tested at 1 μM against a broad panel of >250 kinases, inhibiting only a single off-target kinase (FLT4) by greater than 50% at this concentration (54% inhibition) [1]. This selectivity is consistent with the high selectivity (>100-fold over 291 kinases) reported for the parent compound CCT251545, supporting the inference that Compound 51 maintains a similarly narrow target engagement profile [2]. In contrast, many alternative CDK8/19 inhibitors—including Type II ligands—exhibit broader kinome-wide promiscuity that can confound phenotypic readouts and limit utility as chemical probes [2].

Kinase Selectivity Off-Target Profiling Chemical Probe CDK8/19

In Vivo Target Engagement: Sustained pSTAT1(SER727) Inhibition in SW620 Xenograft Model Following Oral Dosing

Compound 51 demonstrates in vivo pharmacodynamic activity by inhibiting the CDK8-specific biomarker phospho-STAT1(SER727) in an SW620 human colorectal carcinoma xenograft model following a single oral dose of 5 mg/kg [1]. Time-dependent inhibition of pSTAT1(SER727) was observed, with the degree and duration of inhibition correlating with plasma drug exposure, suggesting that a twice-daily (b.i.d.) oral dosing schedule would maintain maximal target engagement at this dose level [1]. This in vivo PD validation distinguishes Compound 51 from many early-stage CDK8/19 inhibitors for which in vivo target engagement data are either absent or limited by poor oral PK properties [2].

In Vivo Pharmacodynamics Xenograft Model pSTAT1 Biomarker Oral Dosing

Optimal Research and Industrial Application Scenarios for CDK8/19-IN-51 (Compound 51)


In Vivo Pharmacodynamic Studies in WNT-Dependent Colorectal Cancer Models

Compound 51's validated in vivo target engagement of pSTAT1(SER727) in SW620 xenograft models, combined with its 57% oral bioavailability in rat, makes it an optimal chemical tool for preclinical efficacy studies requiring consistent and measurable CDK8/19 pathway modulation following oral dosing [1]. Unlike alternative CDK8/19 inhibitors with limited oral exposure, Compound 51 enables longitudinal PD biomarker assessments without requiring complex formulation or intravenous administration [1].

Cellular Pathway Dissection in APC-Mutant Colorectal and Gastric Cancer Lines

Given its potent inhibition of WNT pathway reporter activity (7dF3 IC50 = 7.2 nM) and CDK8-mediated STAT1 phosphorylation (IC50 = 17.9 nM) in APC-mutant SW620 cells, Compound 51 is particularly well-suited for dissecting CDK8/19-dependent transcriptional programs in colorectal and gastric cancer models harboring WNT pathway hyperactivation [1]. Its clean kinome selectivity profile further ensures that observed phenotypic changes can be confidently attributed to CDK8/19 inhibition rather than off-target kinase activities [1].

Scaffold-Hop MedChem Optimization Studies Targeting Aldehyde Oxidase (AO) Metabolism

Compound 51 serves as a benchmark C5-amino-substituted 1,6-naphthyridine scaffold for medicinal chemistry programs aiming to design CDK8/19 inhibitors with abrogated aldehyde oxidase (AO)-mediated metabolism [1]. Comparative studies with its isoquinoline analogue (Compound 59) and the parent trisubstituted pyridine CCT251545 provide a quantitative framework for evaluating how core scaffold modifications influence AO susceptibility, efflux ratio, and oral bioavailability—critical parameters for advancing CDK8/19 inhibitors toward in vivo applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCT251545 analogue, Compound 51

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.